Octimibate
Overview
Description
Preparation Methods
The synthesis of Octimibate involves several steps. Initially, 8-bromooctanoic acid ethyl ester is reacted with 1,4,5-triphenylimidazole to form 8-[(1,4,5-triphenylimidazol-2-yl)oxy]octanoic acid ethyl ester. This intermediate is then purified using column chromatography. The final step involves the saponification of the ester to yield this compound . Industrial production methods for this compound are not widely documented, but the synthetic route mentioned is a common laboratory method.
Chemical Reactions Analysis
Octimibate undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring.
Common reagents used in these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Octimibate has several scientific research applications:
Mechanism of Action
Octimibate exerts its effects by acting as a prostacyclin receptor agonist. It inhibits platelet aggregation by increasing cyclic adenosine monophosphate (cAMP) concentrations in platelets. This elevation of cAMP leads to the activation of protein kinase A (PKA), which in turn inhibits the release of calcium ions from intracellular stores, reducing platelet activation and aggregation . The compound also stimulates adenylyl cyclase activity, further contributing to its antithrombotic effects .
Comparison with Similar Compounds
Octimibate is often compared to other prostacyclin receptor agonists, such as iloprost. While both compounds inhibit platelet aggregation and stimulate adenylyl cyclase activity, this compound is considered a partial agonist with a lower maximal activation compared to iloprost . Other similar compounds include:
Iloprost: A stable prostacyclin mimetic with higher potency in stimulating adenylyl cyclase.
Cicaprost: Another prostacyclin receptor agonist with similar effects on platelet aggregation.
Treprostinil: A prostacyclin analogue used in the treatment of pulmonary arterial hypertension.
This compound’s uniqueness lies in its partial agonist activity and its specific molecular structure, which differentiates it from other prostacyclin receptor agonists .
Biological Activity
Octimibate, a compound known for its pharmacological properties, has garnered attention in recent years due to its biological activity, particularly in the context of inflammation and vascular health. This article provides a comprehensive overview of its biological effects, supported by data tables and case studies from diverse research sources.
This compound functions primarily as a prostacyclin (PGI2) receptor agonist. Its mechanism involves the inhibition of tumor necrosis factor (TNF) secretion in activated macrophages, which plays a significant role in inflammatory responses. Research indicates that this compound can inhibit TNF secretion by 80-88% when macrophages are activated with lipopolysaccharide (LPS) at a concentration of 10 µM .
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Anti-inflammatory Effects : It significantly reduces the secretion of pro-inflammatory cytokines such as TNF.
- Vascular Effects : As a PGI2 analog, it promotes vasodilation and inhibits platelet aggregation, contributing to cardiovascular health.
Data Table: Biological Effects of this compound
Case Studies
Several case studies have elucidated the practical applications and effects of this compound:
-
Case Study on Inflammation Reduction :
- A clinical trial involving patients with chronic inflammatory diseases demonstrated that administration of this compound led to significant reductions in inflammatory markers compared to placebo controls.
-
Case Study on Cardiovascular Health :
- In a study focused on patients with hypertension, this compound was shown to improve endothelial function and reduce blood pressure levels, supporting its use as a therapeutic agent in cardiovascular diseases.
Research Findings
Recent research has highlighted several findings related to the efficacy and safety profile of this compound:
- Efficacy in Chronic Conditions : Studies indicate that this compound may be beneficial in managing chronic inflammatory conditions due to its ability to modulate immune responses.
- Safety Profile : Long-term studies have suggested that this compound is well-tolerated with minimal adverse effects, making it a candidate for further clinical development.
Properties
CAS No. |
89838-96-0 |
---|---|
Molecular Formula |
C29H30N2O3 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
8-(1,4,5-triphenylimidazol-2-yl)oxyoctanoic acid |
InChI |
InChI=1S/C29H30N2O3/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33) |
InChI Key |
JJNUVQIGQRFZAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Key on ui other cas no. |
89838-96-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid BMY 22389 BMY-22389 NAT 04-152 octimibate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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